2-Amino-2-(4-bromophenyl)acetic acid hydrochloride
CAS No.: 709665-71-4
Cat. No.: VC21105170
Molecular Formula: C8H9BrClNO2
Molecular Weight: 266.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 709665-71-4 |
---|---|
Molecular Formula | C8H9BrClNO2 |
Molecular Weight | 266.52 g/mol |
IUPAC Name | 2-amino-2-(4-bromophenyl)acetic acid;hydrochloride |
Standard InChI | InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H |
Standard InChI Key | WANQBUDPQVTWJW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C(=O)O)N)Br.Cl |
Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)N)Br.Cl |
Introduction
Stereoisomer | CAS Registry Number | MDL Number | PubChem CID |
---|---|---|---|
(S)-isomer | 1391529-06-8 | MFCD12910685 | 129896925 |
(R)-isomer | 1391398-63-2 | MFCD12910686 | 118990082 |
Non-stereospecific | 709665-71-4 | MFCD04115514 | 24729687 |
Chemical Properties and Structure
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride are crucial for understanding its behavior in various applications. The compound has a defined molecular formula of C₈H₉BrClNO₂ and a molecular weight of 266.52 g/mol . The table below summarizes the key physical and chemical properties of this compound:
The compound's hydrochloride salt form significantly impacts its solubility profile, making it more water-soluble than the free base form, which is an important consideration for its use in biological research and pharmaceutical applications .
Stereochemistry and Isomerism
Stereoisomeric Forms
2-Amino-2-(4-bromophenyl)acetic acid hydrochloride exhibits stereoisomerism due to the presence of a stereogenic center at the α-carbon atom, which is bonded to four different substituents . This results in two distinct stereoisomers: the (R)-isomer and the (S)-isomer, each with its own unique three-dimensional arrangement of atoms around the stereogenic center . The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the "R" configuration indicating that the priorities of the substituents decrease in a clockwise direction, while the "S" configuration indicates a counterclockwise arrangement .
Properties of Individual Stereoisomers
The (R) and (S) stereoisomers of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride may exhibit different biological activities and chemical properties, despite having identical molecular formulas and connectivity . This phenomenon, known as stereoselectivity, is particularly important in pharmaceutical research, where one stereoisomer may demonstrate greater efficacy or fewer side effects than the other. The stereospecific synthesis and separation of these isomers is a critical aspect of their production and application in research settings .
Racemic Mixture
The non-stereospecific form of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride refers to a racemic mixture containing equal amounts of both (R) and (S) isomers . This racemic mixture is identified by its own unique CAS number (709665-71-4) and may exhibit properties that represent an average of the individual stereoisomers . In some applications, the racemic mixture may be sufficient, while in others, particularly in pharmaceutical development, the isolation and use of a specific stereoisomer may be necessary to achieve the desired biological activity and safety profile .
Synthesis Methods and Production
General Synthetic Approaches
The synthesis of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride typically involves several strategic chemical transformations starting from suitable precursors. One common approach begins with 4-bromophenylacetic acid, which undergoes reaction with ammonia or an appropriate amine under carefully controlled conditions to introduce the amino group at the α-position. This process often requires specific catalysts, reaction conditions, and protection/deprotection strategies to ensure the formation of the desired product with high yield and purity. The final step generally involves treatment with hydrochloric acid to form the hydrochloride salt, which enhances stability and solubility characteristics.
Stereoselective Synthesis
The stereoselective synthesis of specific isomers of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride presents additional challenges and requires specialized techniques to achieve high enantiomeric purity. Various approaches have been developed for this purpose, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic methods. For industrial production, continuous flow reactors and other advanced manufacturing techniques may be employed to optimize yield, purity, and cost-effectiveness while maintaining strict control over stereochemistry. The synthesized compound typically undergoes rigorous purification processes to ensure high chemical and enantiomeric purity before being characterized and packaged for distribution .
Research Applications and Uses
Pharmaceutical Development
2-Amino-2-(4-bromophenyl)acetic acid hydrochloride serves as a valuable intermediate in pharmaceutical synthesis, contributing to the development of more complex drug candidates. Its chiral nature makes it particularly useful in the synthesis of compounds where stereochemistry plays a critical role in biological activity . As a building block, it can be incorporated into larger molecular structures through various chemical transformations, including amide bond formation, esterification, and metal-catalyzed coupling reactions. The presence of the bromine atom also provides a reactive site for further modification through cross-coupling reactions, expanding its utility in medicinal chemistry.
Analytical Chemistry Applications
In analytical chemistry, 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride can serve as a reference standard or analytical reagent for method development and validation . Its well-defined structure and properties make it useful for calibrating analytical instruments and developing new analytical methods . The compound may also find application in chiral separation techniques, where it can serve as a model compound for optimizing chromatographic conditions or as a chiral selector in certain separation methods .
Biochemical Research
In biochemical research, this compound may be used to study various biological processes and interactions . Its structural features allow it to potentially interact with specific proteins or enzymes, making it valuable for investigating binding mechanisms and structure-activity relationships. The compound can also serve as a starting point for creating chemical probes that help elucidate biological pathways and mechanisms. Additionally, its stereoisomeric forms provide opportunities to study the impact of stereochemistry on biological recognition and activity .
These hazard classifications highlight the importance of proper handling procedures and personal protective equipment when working with this compound in laboratory or industrial settings .
Current Research and Future Directions
Recent Research Findings
While specific research on 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is limited in the publicly available literature, ongoing investigations into compounds with similar structures continue to expand our understanding of their potential applications. Recent research has focused on exploring their utility as building blocks in the synthesis of more complex bioactive molecules, including potential drug candidates. Additionally, investigations into the stereochemical aspects of these compounds have provided insights into the relationship between three-dimensional structure and biological activity, which is crucial for rational drug design and development .
Future Research Opportunities
The unique structural features and potential biological activities of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride suggest several promising directions for future research. Further investigation of its pharmacological properties could reveal new therapeutic applications, particularly in areas where compounds with similar structures have shown promise, such as antimicrobial, anti-inflammatory, and anticancer treatments. Development of more efficient and stereoselective synthesis methods would enhance its accessibility for research and potential commercial applications. Additionally, exploration of its utility as a building block in combinatorial chemistry and fragment-based drug discovery could lead to the identification of novel bioactive compounds with improved properties .
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